molecular formula C7H14O2 B14327780 7-Methyloxepan-2-ol CAS No. 111710-97-5

7-Methyloxepan-2-ol

Cat. No.: B14327780
CAS No.: 111710-97-5
M. Wt: 130.18 g/mol
InChI Key: XQWUVURKGQJCFF-UHFFFAOYSA-N
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Description

7-Methyloxepan-2-ol is an organic compound with the molecular formula C7H14O2 It is a member of the oxepane family, which consists of seven-membered ring ethers

Preparation Methods

Synthetic Routes and Reaction Conditions

7-Methyloxepan-2-ol can be synthesized through several methods. One common approach involves the reduction of 7-methyl-2-oxepanone using reducing agents such as diisobutylaluminum hydride in methylene chloride at low temperatures . Another method includes the use of Grignard reagents to react with appropriate precursors to form the desired alcohol .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

7-Methyloxepan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: 7-Methyl-2-oxepanone and other ketones.

    Reduction: Various alcohols and hydrocarbons.

    Substitution: Halogenated compounds and other derivatives.

Scientific Research Applications

7-Methyloxepan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 7-Methyloxepan-2-ol involves its interaction with specific molecular targets and pathways. It can act as a substrate for various enzymes, leading to the formation of different metabolites. The compound’s effects are mediated through its ability to undergo oxidation, reduction, and substitution reactions, which can alter its chemical structure and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyloxepan-2-ol is unique due to its specific substitution pattern and the presence of a hydroxyl group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions makes it a versatile compound in synthetic chemistry and industrial applications.

Properties

CAS No.

111710-97-5

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

7-methyloxepan-2-ol

InChI

InChI=1S/C7H14O2/c1-6-4-2-3-5-7(8)9-6/h6-8H,2-5H2,1H3

InChI Key

XQWUVURKGQJCFF-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC(O1)O

Origin of Product

United States

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